molecular formula C7H4N4 B1445428 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile CAS No. 1378652-03-9

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Cat. No.: B1445428
CAS No.: 1378652-03-9
M. Wt: 144.13 g/mol
InChI Key: OURXKMZTZITQLW-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which results in the formation of pyrazolo[3,4-b]pyridine analogues . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization

The carbonitrile group acts as a reactive site for nucleophilic additions and cyclizations:

  • Thiourea Reactions : 3-Amino-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile reacts with thiourea to form 3,4-diaminopyrazolo[3,4-d]pyrimidines. Subsequent treatment with benzoyl chloride yields pyrazolo-pyrimido-pyrimidines .

  • Malononitrile Condensation : Interaction with malononitrile in ethanol/sodium acetate forms fused pyrazolo-triazine derivatives, confirmed by IR and mass spectral data .

Functionalization via Electrophilic Substitution

Electrophilic reactions modify substituents on the pyrazolo[3,4-b]pyridine core:

  • Carbamoylation : Using formamide and H₂O₂/FeSO₄, carbamoyl radicals selectively attack the 6-position of the pyridine ring, forming 6-carbamoyl derivatives (e.g., 69 , 70 ) .

  • Halogenation : Chlorination with POCl₃ introduces Cl at the 4-position, enhancing reactivity for subsequent SNAr reactions .

Catalytic and Solvent-Free Transformations

Efficient synthetic routes leverage catalysts and solvent-free conditions:

Reaction TypeCatalyst/ReagentConditionsYield (%)Source
Multicomponent CyclizationL-ProlineEthanol, 80°C75–92
Domino ReactionFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Solvent-free, 100°C85–90
Reductive DesulfurizationRaney Ni/H₂EtOH/EtOAc, 50°C80–88

Regioselective Functionalization

Substituents on the pyrazole and pyridine rings direct regioselectivity:

  • N(1)-Alkyl Groups : Electron-donating groups (e.g., methyl) at N(1) favor cyclization at the pyridine C4 position, as shown in X-ray crystallography data .

  • Cyanovinyl Intermediates : Aldehydes activate α,β-unsaturated nitriles, forming cyanovinyl intermediates that undergo Michael addition with aminopyrazoles, leading to 1,4-dihydropyridines .

Key Findings and Trends

  • Synthetic Efficiency : Catalytic and solvent-free methods reduce reaction times (<6 hours) and improve yields (>85%) .

  • Structural Diversity : The carbonitrile group enables access to fused heterocycles (pyrimidines, triazines) and functionalized derivatives (carbamates, thioethers) .

  • Regiochemical Control : Substituent electronic effects dictate reaction pathways, validated by NMR and X-ray data .

Scientific Research Applications

Synthesis of 1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile

The synthesis of this compound can be achieved through several methods. One notable approach involves the reaction of pyridine derivatives with hydrazine and carbonitrile sources under various catalytic conditions. Recent studies have highlighted new synthetic routes that improve yield and efficiency, such as using acid catalysts or microwave-assisted synthesis techniques.

MethodYieldConditions
Acid-catalyzed reaction97%Room temperature
Microwave-assisted synthesisHighShort reaction time

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their therapeutic potential. Over 300,000 compounds with this scaffold have been reported, with many demonstrating promising biological activities.

Anticancer Activity

Recent studies have shown that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of trisubstituted derivatives were evaluated for their cytotoxic activity in a mouse model of breast cancer. These compounds inhibited tumor growth without affecting normal cells, suggesting a favorable therapeutic window for further development .

PPARα Activation

Another area of interest is the activation of peroxisome proliferator-activated receptor alpha (PPARα) by 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds have been identified as selective PPARα agonists, which are crucial for managing dyslipidemia and metabolic disorders . Their unique binding modes enhance transcriptional activation compared to traditional PPARα agonists like fibrates.

Antimicrobial Properties

Research has also indicated that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties. The structural diversity at various positions allows for the optimization of activity against a range of pathogens .

Industrial Applications

Beyond biomedical uses, 1H-pyrazolo[3,4-b]pyridine compounds are gaining attention in materials science. They serve as intermediates in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Their unique electronic properties make them suitable candidates for applications in organic electronics .

Case Studies

  • Antitumor Efficacy : A study involving the evaluation of new 1,4,6-trisubstituted derivatives showed potent anti-tumor efficacy in vivo. The compounds were tested against several human cancer cell lines and demonstrated low μM level antiproliferative activity .
  • PPARα Selective Agonists : Research revealed that specific derivatives could activate PPARα significantly more effectively than traditional agonists at lower concentrations, indicating their potential in treating metabolic disorders .
  • Antimicrobial Activity : A comprehensive analysis of various substituents on the pyrazolo[3,4-b]pyridine core demonstrated enhanced antimicrobial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth.

Comparison with Similar Compounds

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

  • 1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine
  • 1H-pyrazolo[4,3-c]pyridine
  • 1H-pyrazolo[1,5-a]pyridine

These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the fusion pattern of the rings. The unique structure of this compound, particularly the position of the carbonitrile group, contributes to its distinct chemical and biological properties .

Biological Activity

Overview

1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring system comprising a pyrazole and a pyridine, which contributes to its potential as a therapeutic agent. Recent studies have highlighted its role as an anticancer agent, enzyme inhibitor, and its antimicrobial properties.

This compound primarily exerts its biological effects through the inhibition of specific kinases. This inhibition disrupts various signaling pathways involved in cell growth and proliferation. Key targets include:

  • Tropomyosin Receptor Kinases (TRKs) : These kinases are crucial for cellular processes such as differentiation and proliferation. The compound has been shown to inhibit TRK activity, leading to reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and Km-12 (colon cancer) .
  • Other Kinases : The compound also exhibits activity against various other kinases, contributing to its broad spectrum of biological effects .

Anticancer Properties

This compound has demonstrated significant cytotoxicity against multiple cancer cell lines. A study evaluating its derivatives reported potent antiproliferative activity in the low micromolar range (0.75–4.15 μM), with minimal effects on normal cells . The compound's ability to induce apoptosis and inhibit angiogenesis further underscores its potential as an anticancer agent.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains. For instance, compounds synthesized from this scaffold showed comparable activity to standard antimicrobial agents while demonstrating lower toxicity .

Case Studies

  • Cytotoxic Evaluation : In a study involving the synthesis of novel derivatives, several compounds were tested for their cytotoxicity against human cancer cell lines. The most promising derivatives inhibited tumor growth in vivo without affecting the immune system of the subjects .
  • Antimicrobial Screening : Another study focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives bearing triazine moieties. These compounds were screened for antibacterial and antifungal activities, with some exhibiting maximum efficacy comparable to established drugs .

The biochemical properties of this compound include:

  • Subcellular Localization : The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules .
  • Interaction with Enzymes : It has been shown to modulate enzyme activity, influencing cellular metabolism and gene expression .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation; apoptosis induction
AntimicrobialActivity against bacterial and fungal strains; lower toxicity compared to standards
Enzyme InhibitionInhibition of TRKs and other kinases impacting signaling pathways

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile and its derivatives?

  • Methodological Answer :

  • Multicomponent Condensation : A common approach involves reacting acrylonitrile, hydrazine, and aryl groups under controlled conditions. For example, Hohn's methodology uses hydrazine and acrylonitrile to generate 1-aryl-1H-pyrazol-5-amines, which are further functionalized to yield the target scaffold .
  • Cyclization Reactions : Derivatives like ethyl 6-oxo-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are synthesized via cyclization of intermediates with carbonitriles. This route requires acidic conditions (e.g., acetic acid) and precise temperature control to avoid side reactions .
  • Functionalization : Post-synthetic modifications, such as introducing bromine or fluorine substituents, are achieved via halogenation reactions. For example, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is synthesized using fluorinated benzyl halides .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : 1^1H and 13^13C NMR are critical for confirming regiochemistry, particularly distinguishing between pyrazole and pyridine ring protons. For example, the piperidine-3-carboxamide derivative (C₁₃H₁₅N₅O₂) shows distinct shifts for the carbonyl group (~170 ppm in 13^13C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. The derivative (3S)-1-(1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-3-carboxamide has a molecular ion peak at m/z 297.12 .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in complex derivatives, such as 4-(4-bromophenyl)-tetrahydro-pyrazolo[3,4-b]pyridine solvates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of pyrazolo[3,4-b]pyridine derivatives for therapeutic applications?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-Withdrawing Groups (EWGs) : Fluorine or bromine at the pyridine ring (e.g., 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine) enhances kinase inhibition by increasing electrophilicity at the binding site .
  • Bulkier Substituents : Cyclopropyl groups at positions 3 and 6 (e.g., 3,6-dicyclopropyl derivatives) improve metabolic stability but may reduce solubility, requiring formulation adjustments .
  • Pharmacological Screening : Derivatives like methyl-{4,6-diamino-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate show antichagasic activity against Trypanosoma cruzi (IC₅₀: 0.8 µM) in in vitro assays. Dose-response curves and toxicity profiling (e.g., HEK293 cell viability) are essential for lead optimization .

Q. What computational strategies are employed to predict the binding modes of pyrazolo[3,4-b]pyridine derivatives with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase domains (e.g., FGFR1). For example, derivatives with a 4-carboxamide group show hydrogen bonding with Asp656 and Lys514 residues .
  • MD Simulations : Molecular dynamics (GROMACS) assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) calculations .
  • QSAR Models : 2D descriptors (e.g., logP, polar surface area) correlate with bioavailability. A QSAR study on antichagasic derivatives identified ClogP <3.5 as optimal for blood-brain barrier penetration .

Q. How are purification challenges addressed for pyrazolo[3,4-b]pyridine derivatives with low solubility?

  • Methodological Answer :

  • Chromatographic Techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities in methyl-{4,6-diamino-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate. Critical parameters include pH adjustment (pH 6.5–7.0) to prevent degradation .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for solvates like 4-(4-bromophenyl)-tetrahydro-pyrazolo[3,4-b]pyridine ethanol solvate, yielding >98% purity .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURXKMZTZITQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodo-1H-pyrazolo[3,4-b]pyridine (802 mg, 3.27 mmol) was dissolved in DMSO (10 mL) then added p-toluenesulfinic acid, sodium salt (583 mg, 3.27 mmol) and KCN (319 mg, 4.90 mmol). The reaction was heated at 100° C. for 18 h. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine and dried over MgSO4 to yield 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile as a light orange solid.
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802 mg
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reactant
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10 mL
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583 mg
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319 mg
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dioxirane, ethylmethyl-
Dioxirane, ethylmethyl-
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Dioxirane, ethylmethyl-
Dioxirane, ethylmethyl-
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Dioxirane, ethylmethyl-
Dioxirane, ethylmethyl-
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Dioxirane, ethylmethyl-
Dioxirane, ethylmethyl-
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Dioxirane, ethylmethyl-
Dioxirane, ethylmethyl-
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Dioxirane, ethylmethyl-
Dioxirane, ethylmethyl-
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

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